molecular formula C14H13N3O3 B11786311 Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate

Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate

Cat. No.: B11786311
M. Wt: 271.27 g/mol
InChI Key: WJEPMGTWUVFUNR-UHFFFAOYSA-N
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Description

Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a cyanomethyl group, a hydroxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. The cyanomethyl group can be introduced through a nucleophilic substitution reaction using cyanomethyl halides. The esterification process to form the final product can be achieved using methanol and an acid catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanomethyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyanomethyl group can participate in various biochemical reactions. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-cyanoacetamido)benzoate
  • Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate

Uniqueness

Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate is unique due to the presence of both a cyanomethyl group and a hydroxy group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 2-[2-[3-(cyanomethyl)phenyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C14H13N3O3/c1-20-14(19)9-11-8-13(18)17(16-11)12-4-2-3-10(7-12)5-6-15/h2-4,7-8,16H,5,9H2,1H3

InChI Key

WJEPMGTWUVFUNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=CC(=C2)CC#N

Origin of Product

United States

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